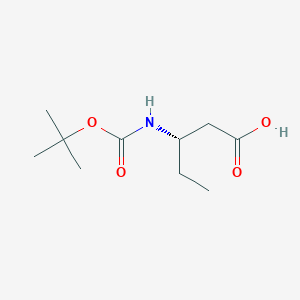

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

描述

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules.

作用机制

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in the protection of amino groups, particularly in peptide synthesis .

Mode of Action

The compound (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid acts as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is added to the amino group to protect it during reactions . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, where it protects the amino groups during the reaction process .

Result of Action

The result of the action of this compound is the protection of amino groups during peptide synthesis. This protection allows for transformations of other functional groups without interference from the amino group . After the desired reactions have taken place, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

化学反应分析

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.

Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are used in the protection of the amino group.

Major Products Formed

Deprotection: The major product formed is the free amine, (S)-3-aminopentanoic acid.

Substitution: The major product is this compound.

科学研究应用

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is extensively used in scientific research, particularly in the synthesis of peptides. The Boc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups without interference . This compound is also used in the development of pharmaceuticals and in the study of enzyme mechanisms .

相似化合物的比较

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.

Methoxycarbonyl Group: Less commonly used due to the stability of the resulting carbocation.

Uniqueness

The tert-butoxycarbonyl group is preferred over other protecting groups due to its stability and ease of removal under mild acidic conditions . This makes (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid a valuable compound in organic synthesis, particularly in the synthesis of peptides .

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-3-amino-pentanoic acid, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone. This structure plays a crucial role in its reactivity and biological interactions.

Chemical Formula: C₉H₁₉N₃O₄

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially useful in therapeutic applications such as cancer treatment.

- Protein Interaction : The Boc group enhances the compound's stability and solubility, allowing it to effectively bind to target proteins, which may modulate their activity.

- Cellular Uptake : The structure facilitates cellular uptake, enabling the compound to exert its effects within target cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells by inhibiting pathways essential for cell survival. For instance, it has shown efficacy in disrupting microtubule dynamics in centrosome-amplified cancer cells, leading to increased multipolarity and subsequent cell death .

- Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain cancer cell lines at micromolar concentrations. The study demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers .

- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound interacts competitively with specific binding sites on target proteins, effectively blocking their function .

- Pharmacokinetic Studies : Research assessing the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting its viability as a therapeutic agent .

Data Tables

The following table summarizes key findings from various studies on this compound:

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。